molecular formula C15H21N3O7 B4075500 1-[2-(4-methyl-2-nitrophenoxy)ethyl]piperazine oxalate

1-[2-(4-methyl-2-nitrophenoxy)ethyl]piperazine oxalate

Cat. No. B4075500
M. Wt: 355.34 g/mol
InChI Key: XPLUELUOCYOFPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-methyl-2-nitrophenoxy)ethyl]piperazine oxalate, also known as MEOP or MNEI, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. MEOP is a piperazine derivative that has been shown to have various biochemical and physiological effects, including its ability to act as a selective serotonin reuptake inhibitor (SSRI). In

Mechanism of Action

1-[2-(4-methyl-2-nitrophenoxy)ethyl]piperazine oxalate acts as an SSRI by inhibiting the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can improve mood and reduce anxiety. 1-[2-(4-methyl-2-nitrophenoxy)ethyl]piperazine oxalate also has affinity for other neurotransmitter receptors, including dopamine and norepinephrine receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-[2-(4-methyl-2-nitrophenoxy)ethyl]piperazine oxalate has been shown to have various biochemical and physiological effects, including its ability to increase the levels of brain-derived neurotrophic factor (BDNF) and reduce oxidative stress. BDNF is a protein that is important for the growth and survival of neurons, and its increase has been implicated in the antidepressant effects of 1-[2-(4-methyl-2-nitrophenoxy)ethyl]piperazine oxalate. 1-[2-(4-methyl-2-nitrophenoxy)ethyl]piperazine oxalate has also been shown to have anti-inflammatory properties and to modulate the immune system.

Advantages and Limitations for Lab Experiments

1-[2-(4-methyl-2-nitrophenoxy)ethyl]piperazine oxalate has several advantages for laboratory experiments, including its high solubility in water and ethanol, and its ability to cross the blood-brain barrier. However, 1-[2-(4-methyl-2-nitrophenoxy)ethyl]piperazine oxalate also has limitations, including its potential toxicity at high doses and its potential for interactions with other drugs.

Future Directions

There are several future directions for research on 1-[2-(4-methyl-2-nitrophenoxy)ethyl]piperazine oxalate. One area of research is the development of more selective and potent SSRIs based on the structure of 1-[2-(4-methyl-2-nitrophenoxy)ethyl]piperazine oxalate. Another area of research is the investigation of the potential use of 1-[2-(4-methyl-2-nitrophenoxy)ethyl]piperazine oxalate in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to determine the long-term safety and efficacy of 1-[2-(4-methyl-2-nitrophenoxy)ethyl]piperazine oxalate in humans.

Scientific Research Applications

1-[2-(4-methyl-2-nitrophenoxy)ethyl]piperazine oxalate has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the main areas of research has been its use as an antidepressant due to its ability to act as an SSRI. 1-[2-(4-methyl-2-nitrophenoxy)ethyl]piperazine oxalate has also been studied for its potential use in the treatment of anxiety disorders, obsessive-compulsive disorder, and post-traumatic stress disorder.

properties

IUPAC Name

1-[2-(4-methyl-2-nitrophenoxy)ethyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3.C2H2O4/c1-11-2-3-13(12(10-11)16(17)18)19-9-8-15-6-4-14-5-7-15;3-1(4)2(5)6/h2-3,10,14H,4-9H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLUELUOCYOFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCN2CCNCC2)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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